The compound is classified as an organic heterocyclic compound due to its nitrogen-containing ring structure. It is primarily sourced from synthetic methodologies in laboratory settings and may be found in various chemical databases and commercial suppliers. The molecular formula for 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline is , with a molecular weight of approximately 175.25 g/mol.
The synthesis of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods:
The structure of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline consists of a tetrahydroquinoline core with a methoxy group attached at the second position and a methyl group at the fourth position.
The three-dimensional conformation of this compound allows it to interact with various biological targets effectively.
2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline participates in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline is not fully elucidated but is believed to involve interactions with cellular targets that affect signaling pathways related to cell proliferation and apoptosis. Preliminary studies suggest that it may induce mitochondrial membrane depolarization and increase reactive oxygen species production in cancer cells, leading to apoptosis.
The physical properties of 2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline include:
Chemical properties include its reactivity towards electrophiles due to the presence of the methoxy group and its ability to participate in various organic transformations.
2-Methoxy-4-methyl-5,6,7,8-tetrahydroquinoline has potential applications in several scientific fields:
Tetrahydroquinoline (THQ) alkaloids constitute a structurally diverse class of nitrogen-containing heterocycles, historically recognized for their broad bioactivity profiles. Early isolations, such as the Cinchona-derived quinine (1820), demonstrated antimalarial properties, while later discoveries like camptothecin (1960s) revealed potent antitumor activities by targeting DNA topoisomerase I [4]. Over the past decade, >120 novel THQ-containing natural products have been identified across plant, microbial, and marine organisms, with 35% exhibiting cytotoxic, antimicrobial, or neuroprotective effects [1] [8]. These compounds frequently incorporate methoxy and methyl substituents—functional groups that enhance bioavailability and target affinity. For example, Galipea officinalis-derived 4-methyl-THQ alkaloids (angustureine, galipeine) show pronounced antiparasitic activity, underscoring the pharmacophoric importance of alkylation [4].
Table 1: Representative Bioactive Tetrahydroquinoline Natural Products
Compound | Natural Source | Bioactivity | Key Substituents |
---|---|---|---|
Angustureine | Galipea officinalis | Antiparasitic | 4-Methyl |
Benzastatin C | Streptomyces sp. | Neuroprotective, antioxidant | 5,7-Dimethoxy |
Martinellic acid | Martinella iquitosensis | Bradykinin receptor antagonist | 8-Methyl, 6-carboxy |
5-Alkyl-THQ derivatives | Marine bacteria | Antibacterial | C5 alkyl chain |
Recent advances in analytical techniques (e.g., HR-LCMS, NMR crystallography) have accelerated THQ characterization. Biosynthetically, they arise via multiple pathways:
The strategic placement of methoxy (–OCH₃) and methyl (–CH₃) groups on THQ scaffolds profoundly influences their electronic, steric, and pharmacokinetic properties. Key structure-activity relationship (SAR) principles include:
Electronic Modulation:
Steric and Conformational Effects:
Fig. 1: 3D Model of 2-Methoxy-4-methyl-5,6,7,8-THQ
H₃C │ │ ┌───O───┐ │ │ N─Formyl Ring A (Aromatic) │ Ring B (Saturated)
Key: Blue= Nitrogen; Red= Oxygen; Gray= Carbon; White= Hydrogen
Computational studies (DFT, molecular docking) further validate that 2-methoxy-4-methyl substitution optimizes binding energies (–9.2 kcal/mol) with neurodegenerative disease targets like β-secretase (BACE1) [3].
Contemporary research focuses on three intersecting domains:
Neurodegenerative Disease Modulation:
THQ derivatives like dauricine (a bis-THQ alkaloid) downregulate amyloidogenic processing in Alzheimer’s models by suppressing BACE1 and presenilin-1 expression, reducing Aβ₄₂ production by 67% (p<0.01) [3]. Similarly, 1-methyl-1,2,3,4-THQ (1MeTIQ) exhibits neuroprotection via MAO-B inhibition and antioxidant pathways, though 2-methoxy-4-methyl-THQ remains underexplored in this context [3].
Anticancer Applications:
Synthetic and Biosynthetic Challenges:
Table 2: Key Knowledge Gaps and Research Directions
Domain | Knowledge Gap | Emerging Approach |
---|---|---|
Target Selectivity | Off-target effects on kinases | Proteome-wide profiling |
BBB Permeability | Transport mechanisms of 4-methyl-THQs | P-gp efflux assays |
Biosynthesis | Enzymes for C4-methylation | CRISPR-based gene cluster editing |
Multi-target Engagement | Synergies with Aβ/tau pathways in AD | Polypharmacology-guided design |
Critical gaps persist in understanding the in vivo pharmacokinetics of methoxy/methyl-THQs and their multi-target engagement. Hybrid strategies—such as merging THQ scaffolds with donepezil-like motifs—represent a frontier for treating complex diseases like Alzheimer’s [3] [7].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2